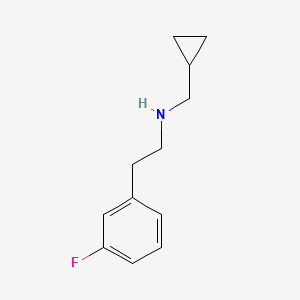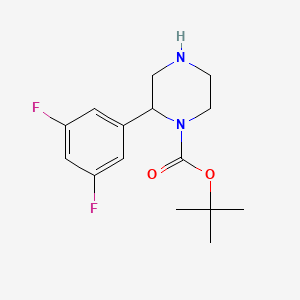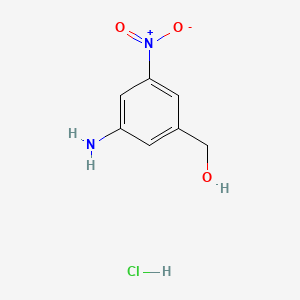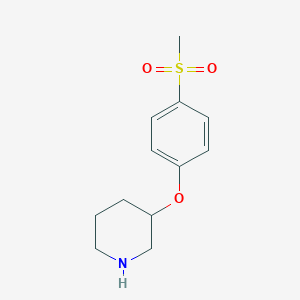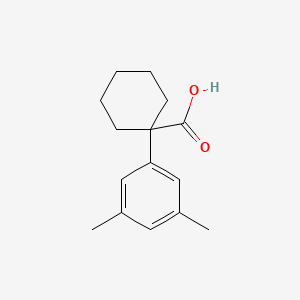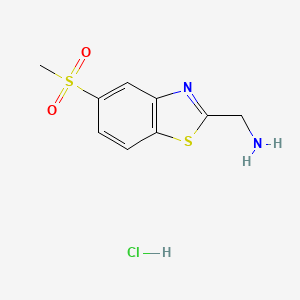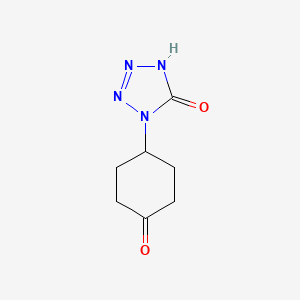
(S)-1-(4-Morpholinophenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4-Morpholinophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an ethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Morpholinophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and morpholine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction between 4-bromoaniline and morpholine under basic conditions.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (S)-enantiomer. This can be achieved using chiral catalysts or resolving agents.
Final Product: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(S)-1-(4-Morpholinophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
(S)-1-(4-Morpholinophenyl)ethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-1-(4-Morpholinophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
®-1-(4-Morpholinophenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
4-(4-Morpholinophenyl)butan-1-amine: A structurally similar compound with a longer carbon chain.
1-(4-Morpholinophenyl)propan-1-amine: Another similar compound with a different carbon chain length.
Uniqueness
(S)-1-(4-Morpholinophenyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound in various fields of research and application.
属性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
(1S)-1-(4-morpholin-4-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2O/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m0/s1 |
InChI 键 |
NQOHGGYEBXCWJV-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)N2CCOCC2)N |
规范 SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



